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Abstract

This technical guide provides a comprehensive overview of the structural analysis of N-(2-
Bromoethyl)quinuclidinium bromide (CAS No: 104304-10-1; Molecular Formula: CoH17Br2N)[1]
[2]. As a quaternary ammonium compound featuring a rigid quinuclidinium core, this molecule
holds potential as a synthetic intermediate in drug discovery and materials science[3]. This
document outlines the expected structural characteristics, detailed experimental protocols for
its synthesis and characterization, and potential degradation pathways. While a definitive
single-crystal X-ray structure for this specific compound is not publicly available, this guide
compiles data from analogous structures to present a robust analytical framework.

Introduction

N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium salt formed by the reaction
of quinuclidine with 1,2-dibromoethane. The rigid bicyclic structure of the quinuclidinium moiety
imparts specific steric and electronic properties, while the bromoethyl group serves as a
reactive handle for further functionalization[3]. Understanding the precise three-dimensional
structure and spectroscopic fingerprint of this molecule is crucial for its application in targeted
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synthesis and for predicting its stability and reactivity. This guide details the necessary
analytical techniques for a thorough structural elucidation.

Molecular Structure and Properties

The structural integrity of N-(2-Bromoethyl)quinuclidinium bromide is defined by the covalent
and ionic bonds forming the quinuclidinium cation and its bromide counter-ion. A complete
structural analysis would involve X-ray crystallography, spectroscopic methods, and mass
spectrometry.

Crystallographic Data

While a crystal structure for N-(2-Bromoethyl)quinuclidinium bromide has not been deposited in
the public domain, data from analogous quinuclidinium salts and related bromo-compounds
can provide expected values for bond lengths and angles[4][5]. The following table summarizes
typical crystallographic parameters that would be determined.
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Parameter

Expected Value | System

Description

Crystal System

Monoclinic or Orthorhombic

Based on similarly sized

organic salts[4][5].

Space Group

Centrosymmetric (e.g., P21/c)

or Non-centrosymmetric

Dependent on packing and

hydrogen bonding interactions.

Unit cell dimension along the

a (A) 9-14 A x-axis. Data from related
structures[4].
Unit cell dimension along the
b (A) 6-14 A y-axis. Data from related
structures[4].
Unit cell dimension along the
c (A) 6-13A z-axis. Data from related
structures[4].
a=y=90° B#90°
a, B,y (®) (Monoclinic) or a=p=y=90° Angles of the unit cell.
(Orthorhombic)
The volume of the unit cell.
Volume (A3) ~1000 - 2400 A3
Data from related structures[4].
The number of molecules per
Z 2,4,0r8 ]
unit cell.
Expected tetrahedral geometry
C-N*-C bond angle (°) ~109.5° around the quaternized
nitrogen.
Standard sp? hybridized
C-C-Br bond angle (°) ~109.5°

carbon geometry.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the molecular structure, particularly in the

absence of crystallographic data.
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e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on
the quinuclidinium cage and the ethyl chain. Protons closer to the quaternary nitrogen and
the bromine atom will be deshielded and appear at a higher chemical shift (downfield).

e 13C NMR: The carbon NMR spectrum will show unique resonances for each carbon
environment. The carbons attached to the nitrogen and bromine atoms are expected to be
the most downfield.

Table 2: Predicted NMR Spectroscopic Data
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Predicted
Chemical Shift

(3, ppm)

Nucleus

Multiplicity

Assignment

Rationale /
Comparison

H 3.5-4.0 Triplet

-CH2-Br

Deshielded by
the adjacent
bromine atom.
Similar to the -
CH2Br signal in
N,N-Bis(2-
bromoethyl)anilin
e (0 3.47 ppm)
[4].

H 3.8-43 Triplet

-N*+-CH2-

Deshielded by
the adjacent
quaternary
nitrogen.
Analogous to the
-CH2N signal in
N,N-Bis(2-
bromoethyl)anilin
e (6 3.79 ppm)
[4].

H 3.2-36 Multiplet

Quinuclidinium
C2,C6-H

Protons on
carbons adjacent
to the
bridgehead

nitrogen.

H 20-24 Multiplet

Quinuclidinium
C3,C5,C7-H

Protons on the
ethylene bridges

of the cage.

H 22-2.6 Multiplet

Quinuclidinium
C4-H

Proton on the
bridgehead
carbon opposite

the nitrogen.
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Carbon attached
to bromine. In
. N,N-Bis(2-
13C 25-30 Singlet -CHz2-Br N
bromoethyl)anilin
e, this signal is at

0 27.95 ppm[4].

Carbon attached
to the quaternary
nitrogen. In N,N-
Bis(2-
bromoethyl)anilin
e, the -CHzN
signal is at o
53.47 ppm[4].

BC 55 -60 Singlet -N*-CHa-

Carbons
Quinuclidinium adjacent to the
C2,C6 bridgehead

nitrogen.

13C 50 - 55 Singlet

Quinuclidinium Carbons on the

13C 25-30 Singlet )
C3,C5,C7 ethylene bridges.

] o Bridgehead
] Quinuclidinium )
13C 20-25 Singlet ca carbon opposite
the nitrogen.

The IR spectrum will show characteristic vibrations for the C-H and C-N bonds. The presence
of the C-Br bond is often observed in the fingerprint region.

Table 3: Predicted IR Absorption Bands
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Wavenumber .
Intensity
(cm™)

Vibration

Notes

2800-3000 Medium

C-H stretch (aliphatic)

Characteristic of the
sp3 C-H bonds in the
quinuclidinium cage
and ethyl groupl6].

1440-1480 Medium

C-H bend (methylene)

Scissoring and
bending vibrations of
the CHz groups[6].

950-1150 Strong

C-N~ stretch

Vibrations associated
with the quaternary

ammonium group.

550-700 Medium

C-Br stretch

The carbon-bromine
stretching frequency is
typically found in this
region of the infrared

spectrum|6].

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

For this ionic compound, Electrospray lonization (ESI) would be the preferred method.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)
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m/z (amu) lon Notes
The isotopic pattern of bromine
(7°Br and 8!Br in ~1:1 ratio)
would result in two peaks of
nearly equal intensity

218.08 / 220.08 [CoH17BrN]*

separated by 2 Da for the
cation[7]. This would be the
parent ion peak in positive ion

mode.

This represents the neutral

299.05 CoH17Br2N (Molecular Weight) formula weight of the entire
salt[1][2].
A potential fragment resulting
138.13 [CoH17N - H]* from the loss of the bromoethyl

group.

Experimental Protocols

Detailed methodologies are provided below for the synthesis and structural characterization of

N-(2-Bromoethyl)quinuclidinium bromide.

Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide

This protocol describes the quaternization of quinuclidine.

o Materials: Quinuclidine, 1,2-dibromoethane, Acetonitrile (anhydrous).

e Procedure:

1. Dissolve quinuclidine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

2. Add 1,2-dibromoethane (1.2 equivalents) dropwise to the stirred solution at room

temperature.
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3. Stir the reaction mixture at room temperature for 24-48 hours. The formation of a white
precipitate indicates product formation.

4. Collect the precipitate by vacuum filtration.
5. Wash the solid product with cold diethyl ether to remove unreacted starting materials.

6. Dry the product under vacuum to yield N-(2-Bromoethyl)quinuclidinium bromide as a white

solid.

7. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for
further purification if necessary.

Single-Crystal X-ray Diffraction

o Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a
saturated solution of the compound in a solvent such as ethanol or methanol, or by vapor
diffusion of an anti-solvent like diethyl ether into the solution.

» Data Collection:
1. Mount a suitable crystal on a goniometer head.
2. Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

3. Use a diffractometer equipped with a Mo Ka (A = 0.71073 A) or Cu Ka (A = 1.54184 A)
radiation source.

4. Collect a series of diffraction images by rotating the crystal through a range of angles.
 Structure Solution and Refinement:

1. Integrate the diffraction spots and correct for experimental factors (e.g., Lorentz and
polarization effects).

2. Solve the structure using direct methods or Patterson methods to determine the initial
positions of the atoms.
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3. Refine the atomic positions and thermal parameters using full-matrix least-squares
refinement until the model converges.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., D20, CDs0D, or DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

o Data Acquisition:
1. Acquire *H NMR spectra on a 300-500 MHz spectrometer.
2. Acquire 13C NMR spectra on the same instrument, typically at a frequency of 75-125 MHz.

3. Additional experiments like COSY, HSQC, and HMBC can be performed to confirm
assignments.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction.

IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
Alternatively, analyze the solid using an Attenuated Total Reflectance (ATR) accessory.

» Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of
4000-400 cm™2.

o Data Analysis: Identify characteristic absorption bands and compare them to known
correlation tables.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
solvent like methanol or acetonitrile/water.
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o Data Acquisition:
1. Infuse the sample solution into an ESI source.
2. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

3. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural
confirmation.

+ Data Analysis: Analyze the resulting spectrum for the parent ion and characteristic fragment
ions, paying close attention to the isotopic pattern of bromine.

Structural Relationships and Workflows

Visualizing the synthesis, analytical workflow, and potential reactivity provides a clearer
understanding of the compound's chemical nature.

Starting Materials

o Reaction Product
Quinuclidine
Quaternization N-(2-Bromoethyl)quinuclidinium
’_ (Acetonitrile, RT) Bromide
1,2-Dibromoethane

Click to download full resolution via product page

Caption: Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide.
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Caption: Experimental workflow for structural analysis.

Stability and Degradation

N-(2-Bromoethyl)quinuclidinium bromide is susceptible to degradation, primarily through two
pathways[3].

 Intramolecular Cyclization: The quinuclidinium nitrogen can act as a neighboring group,
displacing the bromide to form a highly reactive spiro-aziridinium ion intermediate. This
intermediate is readily attacked by nucleophiles like water, leading to the formation of N-(2-
hydroxyethyl)quinuclidinium bromide[3].

» Elimination (E2 Pathway): In the presence of a strong base, a bimolecular elimination
reaction can occur, leading to the formation of N-vinylquinuclidinium bromide[3].
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Caption: Potential degradation pathways.

Conclusion

This technical guide provides a foundational framework for the comprehensive structural
analysis of N-(2-Bromoethyl)quinuclidinium bromide. By employing the detailed experimental
protocols for synthesis, spectroscopy, and crystallography outlined herein, researchers can fully
characterize this and related molecules. The predictive data and workflows serve as a valuable
resource for scientists in organic synthesis and drug development, enabling a deeper
understanding of the structure-property relationships of quinuclidinium-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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